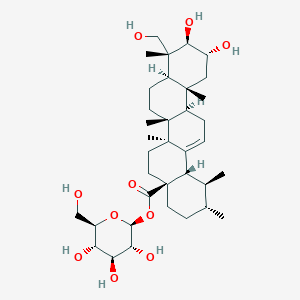

quadranoside IV

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H58O10 |

|---|---|

Molecular Weight |

650.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C36H58O10/c1-18-9-12-36(31(44)46-30-28(42)27(41)26(40)22(16-37)45-30)14-13-34(5)20(25(36)19(18)2)7-8-24-32(3)15-21(39)29(43)33(4,17-38)23(32)10-11-35(24,34)6/h7,18-19,21-30,37-43H,8-17H2,1-6H3/t18-,19+,21-,22-,23-,24-,25+,26-,27+,28-,29+,30+,32+,33+,34-,35-,36+/m1/s1 |

InChI Key |

OEGYWKLSOORPGU-SXLQXSQGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Phytochemical Sourcing and Isolation Methodologies of Quadranoside Iv

Botanical Origins and Geographic Distribution

Quadranoside IV has been reported in several plant genera, each with its own distinct geographical footprint. The primary botanical sources are detailed below.

Combretum Species (e.g., Combretum quadrangulare, Combretum laxum)

The genus Combretum is a significant source of this compound. Notably, Combretum quadrangulare, a tree indigenous to eastern Asia, particularly in regions like Vietnam where it is known as "Tram bau," has been a primary subject of phytochemical investigation for this compound. researchgate.netprota4u.org The seeds of C. quadrangulare have been found to contain this compound along with other related triterpene glucosides. researchgate.netnih.govresearchgate.netjst.go.jp

Combretum laxum is another species within this genus from which this compound has been isolated. nih.govteras.ngmdpi.comnih.gov This marks the second reported occurrence of the compound within the Combretum genus, highlighting its distribution across different species within the same family. nih.gov The presence of this compound in these species underscores the phytochemical diversity within the Combretaceae family. globalresearchonline.net

Centella Species (e.g., Centella asiatica)

Centella asiatica, a perennial plant found in moist, tropical, and sub-tropical regions worldwide, is another confirmed source of this compound. researchgate.netnih.govnih.govcabidigitallibrary.orgammpdb.com This medicinal herb, also known as Gotu kola, has a long history of use in traditional medicine in Southeast Asian countries. researchgate.net Phytochemical analyses of the leaves of Centella asiatica have successfully isolated and identified this compound among other triterpenoids and flavonoids. researchgate.netnih.govcabidigitallibrary.org

Terminalia Species (e.g., Terminalia myriocarpa)

Research has confirmed the presence of this compound in the leaves of Terminalia myriocarpa. researchgate.netjapsonline.comresearchgate.netbvsalud.orgcu.edu.egekb.eg This species is part of the Combretaceae family, further establishing the prevalence of this compound within this plant family. mdpi.comglobalresearchonline.net Studies focused on the chemical constituents of T. myriocarpa have successfully isolated this compound using various chromatographic techniques. researchgate.netjapsonline.combvsalud.org

Heritiera Species (e.g., Heritiera littoralis)

Heritiera littoralis, a semi-mangrove plant belonging to the Malvaceae family, has been identified as a source of this compound. nih.govamazonaws.com This plant is found in tropical and subtropical regions of Asia. nih.gov Phytochemical investigations of the n-BuOH extract from the leaves of H. littoralis have led to the isolation of this compound along with other known triterpenoids. nih.govamazonaws.com

Juglans Species (e.g., Juglans sinensis)

This compound has been isolated from Juglans sinensis, a species of walnut. nih.govzfin.orgnctu.edu.twebi.ac.uk This finding indicates the distribution of this compound extends beyond the Combretaceae and Malvaceae families into the Juglandaceae family. The compound was isolated from the leaves and twigs of this plant. researchgate.net

Table 1: Botanical Sources of this compound

Extraction Techniques from Plant Biomass

The isolation of this compound from plant biomass typically involves a multi-step process combining extraction and chromatographic techniques.

A general procedure begins with the extraction of the dried and powdered plant material, such as seeds, leaves, or stems, with a solvent. Methanol (B129727) (MeOH) is frequently used for the initial extraction. researchgate.netnih.govresearchgate.netjst.go.jpresearchgate.net For instance, a MeOH extract of the seeds of Combretum quadrangulare was the starting point for the isolation of this compound. nih.gov

Following the initial extraction, the crude extract is often subjected to fractionation. In the case of Heritiera littoralis, a phytochemical investigation was carried out on an n-BuOH extract from the leaves. nih.gov Similarly, the methanolic leaf extract of Terminalia myriocarpa was fractionated, with the resulting fractions undergoing further analysis. japsonline.com

The crucial step in isolating pure this compound is the use of various chromatographic techniques. Column chromatography and preparative thin-layer chromatography are commonly employed. researchgate.netjapsonline.combvsalud.org For example, the isolation of this compound from Terminalia myriocarpa involved these methods. researchgate.netjapsonline.combvsalud.org The structure of the isolated compound is then elucidated and confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.govnih.govcabidigitallibrary.orgnih.gov The spectral data of the isolated this compound are then compared with published data to confirm its identity. nih.govresearchgate.netnih.gov

Table 2: Summary of Extraction and Isolation Steps for this compound

Chromatographic Isolation and Purification Strategies

Chromatography is the cornerstone of purifying this compound from the enriched fractions. The separation relies on the differential distribution of the compound between a stationary phase and a mobile phase. rnlkwc.ac.in A combination of different chromatographic techniques is typically required to achieve high purity.

Column chromatography is the primary method for the large-scale separation of the partitioned extracts. rnlkwc.ac.in

Silica (B1680970) Gel Column Chromatography: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar. Compounds are separated based on polarity; less polar compounds elute first, while more polar compounds like this compound are retained more strongly and elute later. rnlkwc.ac.in The mobile phase usually consists of a mixture of solvents, with the polarity being gradually increased (gradient elution). For instance, mixtures of dichloromethane-methanol or chloroform-methanol have been used to separate fractions containing this compound. japsonline.comscielo.org.mx

Reverse-Phase Column Chromatography: In this technique, the stationary phase (e.g., C18-bonded silica) is non-polar. It is particularly useful for separating polar compounds. A polar mobile phase (like methanol-water mixtures) is used, and compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.

Preparative Thin-Layer Chromatography (pTLC) is a high-resolution purification technique used for smaller sample quantities, often as a final or intermediate polishing step. rochester.edulibretexts.org The process involves applying the sample as a continuous band onto a thick layer of adsorbent (usually silica gel) on a glass plate. wikipedia.org The plate is then developed in a chamber with a suitable solvent system, causing the compounds to separate into distinct bands. wikipedia.org

In the isolation of this compound, pTLC has been used to purify fractions obtained from column chromatography. japsonline.comscielo.org.mx For example, a study on Terminalia myriocarpa utilized pTLC with a chloroform-methanol solvent system to isolate crude this compound. japsonline.com After development, the band corresponding to the compound is visualized (commonly under UV light), physically scraped from the plate, and the pure compound is recovered by eluting it from the adsorbent with a polar solvent. rochester.edu

Sephadex LH-20 is a versatile size-exclusion chromatography medium made of hydroxypropylated dextran, which gives it both hydrophilic and lipophilic properties. researchgate.netcytivalifesciences.comcytivalifesciences.com This dual nature allows it to be used with a wide range of solvents, from water to polar organic solvents like methanol. cytivalifesciences.com It primarily separates molecules based on their size, but partition effects can also contribute to the separation of natural products like terpenoids and saponins (B1172615). researchgate.net

This technique is frequently employed as a final purification step in the isolation of this compound. japsonline.comscielo.org.mx Fractions from silica gel chromatography are often subjected to a Sephadex LH-20 column, typically using methanol as the mobile phase. This step is highly effective at removing remaining impurities, yielding the purified compound. researchgate.netjapsonline.com

Table 2: Chromatographic Methods Used in this compound Isolation

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose in Isolation Workflow | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Dichloromethane-Methanol or Chloroform-Methanol (gradient) | Primary fractionation of partitioned extracts | japsonline.comscielo.org.mx |

| Preparative TLC (pTLC) | Silica Gel | Chloroform-Methanol or Dichloromethane-Isopropanol | Purification of smaller quantities from column fractions | japsonline.comscielo.org.mx |

Structural Elucidation Principles and Spectroscopic Analysis of Quadranoside Iv

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing profound insights into the carbon-hydrogen framework. For Quadranoside IV, a comprehensive suite of one-dimensional and two-dimensional NMR experiments is employed to assemble its structural puzzle.

One-Dimensional NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR)

The ¹H-NMR spectrum of this compound reveals a complex array of proton signals, characteristic of a triterpenoid (B12794562) glycoside. Key signals include those for the anomeric proton of the glucose moiety, olefinic protons of the ursane (B1242777) skeleton, and a multitude of overlapping signals for the methine and methylene protons of the aglycone and sugar residues. The chemical shifts (δ) and coupling constants (J) of these protons provide initial clues about their chemical environment and spatial relationships.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of this compound. The spectrum displays 36 distinct carbon signals, consistent with its molecular formula. These signals can be categorized into those belonging to the ursane-type triterpenoid aglycone and the glucose unit. The chemical shifts of the carbons are indicative of their functionalization, such as hydroxyl groups, a carboxylic acid ester, and a double bond.

Table 1: ¹H-NMR and ¹³C-NMR Data for this compound (Note: Specific experimental data for this compound is not publicly available in the searched resources. The following table is a representative example based on similar triterpenoid saponins (B1172615) and is for illustrative purposes only.)

| Position | δH (ppm) | δC (ppm) |

| Aglycone | ||

| 2 | ... | ... |

| 3 | ... | ... |

| 12 | ... | ... |

| 13 | ... | ... |

| 23 | ... | ... |

| 28 | - | 176.5 |

| Glucose | ||

| 1' | 5.35 (d, J=8.0 Hz) | 95.7 |

| 2' | ... | ... |

| 3' | ... | ... |

| 4' | ... | ... |

| 5' | ... | ... |

| 6' | ... | ... |

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unravel the complex spin systems and establish the connectivity within the molecule, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is crucial for identifying proton-proton coupling networks. For this compound, COSY correlations would establish the sequence of protons within the individual rings of the ursane skeleton and within the glucose moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment is vital for assigning the carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different structural fragments. For instance, the correlation between the anomeric proton of the glucose (H-1') and the C-28 carboxyl carbon of the aglycone would definitively establish the glycosylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. NOE correlations are instrumental in determining the relative stereochemistry of the molecule, for example, the orientation of the hydroxyl groups and methyl groups on the ursane skeleton.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS analysis, likely using a technique such as Electrospray Ionization (ESI), would yield a precise mass measurement. This allows for the unambiguous determination of the molecular formula, which for this compound is C₃₆H₅₈O₁₀. The calculated exact mass for this formula is 650.4030 g/mol .

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 673.3928 | ... | C₃₆H₅₈O₁₀Na |

| [M-H]⁻ | 649.3952 | ... | C₃₆H₅₇O₁₀ |

(Note: Specific experimental "Found m/z" values for this compound are not publicly available in the searched resources.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show broad absorption bands corresponding to hydroxyl (O-H) stretching vibrations, characteristic C-H stretching vibrations of alkanes, and a strong absorption band for the ester carbonyl (C=O) group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C-H (alkane) | ~2950-2850 |

| C=O (ester) | ~1730 |

| C-O (ester/hydroxyl) | ~1250-1050 |

(Note: Specific experimental IR data for this compound is not publicly available in the searched resources. The wavenumbers are typical for the respective functional groups.)

Advanced Techniques for Stereochemical Assignment (e.g., ECD, TD-DFT, Mosher Ester Methodology)

Determining the absolute stereochemistry of a complex molecule like this compound often requires the use of advanced chiroptical and chemical derivatization techniques.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The experimental ECD spectrum can be compared with the theoretically calculated spectrum for different possible stereoisomers using Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Mosher Ester Methodology: This chemical derivatization method involves reacting a chiral secondary alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. Analysis of the ¹H-NMR chemical shift differences of the protons near the newly formed ester linkage can be used to determine the absolute configuration of the alcohol center. This method could be applied to the hydroxyl groups on the aglycone of this compound.

While the application of these specific advanced techniques to this compound has not been detailed in the available literature, they represent the modern standard for unambiguously assigning the absolute stereochemistry of such complex natural products.

Comparative Analysis with Known Triterpenoid Glycosides

The structural elucidation of this compound is significantly aided by a comparative analysis of its spectroscopic data with that of known triterpenoid glycosides, particularly those sharing the same ursane-type skeleton. This comparative approach allows for the assignment of signals and the determination of stereochemistry based on established data for structurally similar compounds. Key compounds for comparison include other quadranosides isolated from Combretum quadrangulare, as well as other known ursane-type glycosides like asiatic acid derivatives.

A detailed comparison of the ¹³C NMR data of this compound with related compounds reveals characteristic shifts that are diagnostic for specific structural features. For instance, the chemical shifts of the anomeric carbon of the glucose moiety, as well as the carbons of the aglycone directly attached to hydroxyl groups, are particularly informative.

Table 1: Comparative ¹³C NMR Spectroscopic Data (δc) of this compound and Related Triterpenoid Glycosides

| Carbon | This compound | Asiatic Acid | Terminoloside |

| 1 | 47.9 | 47.7 | 46.9 |

| 2 | 69.1 | 68.8 | 68.8 |

| 3 | 83.4 | 78.3 | 83.9 |

| 4 | 43.8 | 43.6 | 43.3 |

| 5 | 48.0 | 48.2 | 47.7 |

| 12 | 125.8 | 125.6 | 125.7 |

| 13 | 138.9 | 139.1 | 139.1 |

| 23 | 66.8 | 66.4 | 65.5 |

| 28 | 178.1 | 180.5 | 176.6 |

| Glc-1' | 95.7 | - | 95.5 |

Note: Data is compiled from various sources for comparative purposes. The chemical shifts are in ppm.

Similarly, a comparison of the ¹H NMR data provides valuable insights. The coupling constants of the anomeric proton of the glucose unit confirm its β-configuration. The chemical shifts and splitting patterns of the protons attached to the stereocenters of the aglycone can be compared with those of known compounds to establish the relative stereochemistry of the hydroxyl groups.

Table 2: Comparative ¹H NMR Spectroscopic Data (δH) of this compound and Related Triterpenoid Glycosides

| Proton | This compound | Asiatic Acid | Terminoloside |

| H-2 | 3.95 (m) | 3.92 (m) | 3.94 (m) |

| H-3 | 3.65 (d, J=9.5 Hz) | 3.61 (d, J=9.6 Hz) | 3.62 (d, J=9.5 Hz) |

| H-12 | 5.38 (t, J=3.5 Hz) | 5.35 (t, J=3.4 Hz) | 5.36 (t, J=3.5 Hz) |

| H-23a | 3.75 (d, J=11.0 Hz) | 3.72 (d, J=11.2 Hz) | 3.74 (d, J=11.0 Hz) |

| H-23b | 3.45 (d, J=11.0 Hz) | 3.42 (d, J=11.2 Hz) | 3.44 (d, J=11.0 Hz) |

| Glc-H-1' | 5.45 (d, J=8.0 Hz) | - | 5.42 (d, J=8.1 Hz) |

Note: Data is compiled from various sources for comparative purposes. The chemical shifts are in ppm and coupling constants (J) are in Hz.

The comparison of the spectroscopic data of this compound with its isomers and other related natural products is a cornerstone of its structural determination. The subtle differences in chemical shifts and coupling patterns provide a detailed fingerprint of its unique molecular architecture.

Biosynthetic Pathways of Quadranoside Iv

Isoprenoid Pathway Precursors: IPP and DMAPP

The foundation of quadranoside IV, like all terpenoids, is built from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.orgresearchgate.net These molecules are the universal precursors for the vast array of isoprenoid compounds found in nature. nih.govgenome.jp The synthesis of IPP and DMAPP can occur through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.gov While the MEP pathway is primarily located in the plastids, the MVA pathway operates in the cytoplasm, endoplasmic reticulum, and peroxisomes. nih.govscielo.br The production of triterpenoids, including the aglycone backbone of this compound, predominantly utilizes IPP and DMAPP generated via the MVA pathway. rsc.orgplos.org

Mevalonate (MVA) Pathway Involvement in Triterpenoid (B12794562) Biosynthesis

The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of isoprenoids in a wide range of organisms, including plants, animals, and fungi. nih.govplos.org In plants, this pathway is chiefly located in the cytosol and is integral to the production of sesquiterpenes, triterpenes, and sterols. rsc.orgplos.org

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br This is followed by the key rate-limiting step of the pathway, the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). plos.orgresearchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonate into the essential C5 unit, isopentenyl diphosphate (IPP). nih.gov An isomerase then facilitates the conversion of IPP to its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org

These two C5 units, IPP and DMAPP, are then sequentially condensed to form larger prenyl diphosphates. The head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl diphosphate synthase (FPPS), yields the C15 compound farnesyl diphosphate (FPP). nih.govresearchgate.net For the biosynthesis of triterpenoids, two molecules of FPP are then joined in a head-to-head condensation reaction by the enzyme squalene (B77637) synthase (SS) to produce the C30 hydrocarbon, squalene. nih.govsci-hub.se This linear molecule serves as the direct precursor for the cyclization reactions that give rise to the diverse skeletons of triterpenoids. nih.gov

Role of Oxidosqualene Cyclases (OSCs) in Initial Cyclization

The linear squalene molecule first undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). sci-hub.se This epoxide is the substrate for a remarkable class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the first committed and often rate-limiting step in triterpenoid biosynthesis. nih.govmdpi.comresearchgate.net OSCs are responsible for the cyclization of the linear 2,3-oxidosqualene into a diverse array of polycyclic triterpene scaffolds. nih.govrsc.orgmdpi.com

This cyclization is a highly complex process involving a series of proton-initiated carbocationic intermediates that undergo a cascade of cyclization and rearrangement reactions. nih.gov The specific folding of the 2,3-oxidosqualene substrate within the active site of the OSC enzyme dictates the final triterpene skeleton produced. mdpi.com Plants often possess multiple OSCs, each generating a specific triterpenoid product, thereby contributing to the vast structural diversity of these compounds. nih.gov For instance, different OSCs can produce lupeol, α-amyrin, β-amyrin, cycloartenol, and friedelin, among others. nih.govresearchgate.net The formation of the ursane-type skeleton of this compound would necessitate a specific OSC that directs the cyclization and rearrangement cascade to form this particular pentacyclic triterpenoid backbone. nih.gov

Post-Cyclization Modifications by Enzymatic Systems

Following the initial cyclization of 2,3-oxidosqualene by OSCs, the resulting triterpene scaffold undergoes a series of extensive modifications. These "tailoring" reactions are crucial for generating the final, functional form of the molecule and are primarily carried out by two major classes of enzymes: Cytochrome P450 monooxygenases and Uridine diphosphate-dependent glycosyltransferases.

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s or CYPs) are a large and diverse superfamily of heme-thiolate enzymes that play a critical role in the oxidative modification of triterpenoid skeletons. frontiersin.orgfrontiersin.orgnih.gov These enzymes are responsible for introducing a wide range of functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and keto (=O) groups, at specific positions on the triterpene backbone. frontiersin.orgnih.govresearchgate.net This regio- and stereospecific hydroxylation and oxidation by P450s dramatically increases the structural and functional diversity of triterpenoids. frontiersin.orgfrontiersin.org

In the context of this compound, which possesses hydroxyl groups at the C-2, C-3, and C-23 positions of its ursane (B1242777) skeleton, specific P450s are required to catalyze these precise oxidation reactions. nih.gov The biosynthesis would likely involve a series of sequential oxidation steps, with different P450 enzymes potentially acting on the initial triterpene scaffold and its subsequent oxidized intermediates. oup.com For example, a P450 from the CYP716 family might be responsible for the C-28 oxidation to a carboxylic acid, while other P450s would catalyze the hydroxylations at other positions. oup.com

Uridine Diphosphate-Dependent Glycosyltransferases (UGTs)

The final step in the biosynthesis of many triterpenoid saponins (B1172615), including this compound, is glycosylation. This process involves the attachment of one or more sugar moieties to the triterpenoid aglycone and is catalyzed by Uridine diphosphate-dependent glycosyltransferases (UGTs). sci-hub.seresearcher.liferesearchgate.net UGTs utilize an activated sugar donor, typically a UDP-sugar such as UDP-glucose, and transfer the sugar moiety to a specific hydroxyl or carboxyl group on the acceptor molecule. sci-hub.segoogle.com

Glycosylation significantly impacts the physicochemical properties of triterpenoids, such as their solubility, stability, and biological activity. sci-hub.seresearchgate.net In the case of this compound, a β-D-glucopyranoside is attached to the C-28 carboxylic acid group of the aglycone. nih.gov This specific glycosylation is catalyzed by a UGT that recognizes both the triterpenoid aglycone and UDP-glucose as substrates, facilitating the formation of the ester linkage. sci-hub.seacs.org The regioselectivity of UGTs is crucial, ensuring that the sugar is attached to the correct position on the aglycone to produce the final, active compound. sci-hub.se

Proposed Biosynthetic Route for this compound within the Triterpenoid Family

Based on the established principles of triterpenoid biosynthesis, a putative pathway for the formation of this compound can be proposed. The journey begins in the cytoplasm with the Mevalonate (MVA) pathway , which synthesizes the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) , from acetyl-CoA. nih.govresearchgate.netgenome.jp

These precursors are assembled into the C30 molecule squalene , which is then epoxidized to 2,3-oxidosqualene . sci-hub.se A specific oxidosqualene cyclase (OSC) then catalyzes the intricate cyclization of 2,3-oxidosqualene to form a pentacyclic triterpene scaffold of the ursane type, likely α-amyrin or a closely related precursor. oup.com

This initial scaffold then enters a series of post-cyclization modifications. A cascade of Cytochrome P450 monooxygenases (P450s) carries out regio- and stereospecific oxidations. oup.com One or more P450s would be responsible for introducing hydroxyl groups at positions C-2, C-3, and C-23. Another P450, likely from the CYP716 family, would catalyze the oxidation of the C-28 methyl group to a carboxylic acid, forming the aglycone, asiatic acid. nih.gov

Finally, a specific Uridine diphosphate-dependent glycosyltransferase (UGT) mediates the attachment of a glucose molecule to the C-28 carboxyl group of the aglycone. sci-hub.se This glycosylation step yields the final product, This compound . nih.gov

Chemical Synthesis and Analog Development of Quadranoside Iv

Rationale for Total Synthesis in Natural Product Research

The pursuit of total synthesis for complex molecules like Quadranoside IV is driven by objectives that extend far beyond simply obtaining the substance. It serves as a critical platform for fundamental scientific discovery and validation. Current time information in Bangalore, IN.mskcc.org

Structural Confirmation through Synthesis

Historically, one of the primary motivations for total synthesis was the unambiguous confirmation of a molecule's structure. mskcc.org While modern spectroscopic techniques such as NMR and mass spectrometry allow for detailed structural elucidation from natural isolates, synthesis provides the ultimate and irrefutable proof of a proposed structure. For a molecule such as this compound, which possesses numerous stereogenic centers within its triterpene core, a stereocontrolled synthesis culminating in a compound with identical spectroscopic and physical properties to the natural product would definitively verify its assigned connectivity and three-dimensional arrangement. scripps.edu The total synthesis of quinine, for instance, stands as a landmark achievement that solidified its complex structure after years of speculation. rsc.org

Methodological Advancement in Organic Synthesis

The immense challenge posed by the synthesis of complex natural products is a powerful engine for innovation in organic chemistry. Current time information in Bangalore, IN.mskcc.org Targeting a molecule like this compound necessitates the development and refinement of powerful synthetic methods. The construction of its pentacyclic triterpene skeleton requires sophisticated strategies for stereoselective carbon-carbon bond formation and polyene cyclizations. nih.govbibliotekanauki.pl Furthermore, the need to install hydroxyl groups with precise stereochemistry and to form the glycosidic ester linkage pushes the boundaries of functional group manipulation and glycosylation chemistry. thieme-connect.com The lessons learned and the new reactions discovered during such synthetic endeavors become part of the broader toolkit of organic chemistry, enabling future applications in medicine, materials science, and biology. Current time information in Bangalore, IN.

Strategies for the Preparation of this compound and its Aglycone Moiety

A synthetic approach to this compound can be logically divided into two main phases: the construction of the aglycone (Asiatic Acid) and the subsequent attachment of the glucose moiety.

The aglycone of this compound is Asiatic Acid, a well-known ursane-type pentacyclic triterpene. tandfonline.comnih.gov A de novo synthesis of this core structure is a significant undertaking. Retrosynthetic analysis suggests that the pentacyclic system could be assembled through strategies involving intramolecular cyclizations of a carefully designed polyene precursor, mimicking its biosynthesis. scripps.edunih.gov Key reactions in such a route would include stereoselective aldol (B89426) or Claisen reactions to build the backbone and a Lewis acid-promoted cyclization cascade to form the multiple rings in a single, efficient step. bibliotekanauki.pl However, given the commercial availability of Asiatic Acid from natural sources like Centella asiatica, a more common and practical approach involves semi-synthesis, where the natural product is used as a starting material for modifications or for the final glycosylation step. tandfonline.comresearchgate.netgoogle.comacs.org

The final key step in the synthesis of this compound would be the glycosylation of the C-28 carboxylic acid of the aglycone with a glucose unit to form a glycosyl ester. This requires a protected form of Asiatic Acid to prevent unwanted reactions at the C-2, C-3, and C-23 hydroxyl groups. The coupling itself can be achieved through several methods. A Schmidt glycosylation, using a protected glycosyl trichloroacetimidate (B1259523) as the sugar donor and a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is a powerful method for forming glycosidic linkages. nih.gov Alternatively, classic esterification protocols like the Yamaguchi esterification could be employed, which involves activating the carboxylic acid before introducing the protected sugar alcohol. mskcc.org Following the coupling, a global deprotection step would be necessary to remove all protecting groups and yield this compound.

Directed Synthesis of this compound Analogues

The ability to synthesize analogs of a natural product is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved properties. researchgate.net

Modular Approaches for Sugar Moiety Modification

A powerful strategy for generating a library of analogs is a modular or divergent synthesis. nih.govrsc.org This approach involves preparing the aglycone core and a variety of sugar moieties separately. These modules can then be combined in the final stages of the synthesis to rapidly produce a diverse set of analogs with different sugar components. europa.eu For this compound, one could synthesize the Asiatic Acid aglycone and then couple it with various activated monosaccharides or oligosaccharides. mdpi.comresearchgate.net

This modularity allows for systematic changes to the sugar's structure, such as altering the type of sugar (e.g., rhamnose instead of glucose), the linkage position, or the anomeric stereochemistry, to assess the impact on biological activity. acs.orgnih.govresearchgate.net In addition to chemical synthesis, enzymatic methods using glycosyltransferases (GTs) offer a highly specific alternative for glycosylation. nih.gov By using different GT enzymes and engineered sugar donors, a wide range of glycosylated analogs can be produced. acs.org

Stereoselective Synthesis of the Triterpene Skeleton

Creating analogs also involves modifying the triterpene skeleton itself. The stereoselective synthesis of the pentacyclic core is a major challenge due to the high number of contiguous stereocenters. rsc.orgnih.govacs.org Synthetic routes must be carefully designed to control the relative and absolute stereochemistry during the formation of the ring system. This provides an opportunity to create analogs that are stereoisomers of the natural product, which can reveal critical insights into the three-dimensional shape required for biological function.

Furthermore, synthetic methods can be used to create analogs with fundamentally different skeletons through reactions like A-ring contraction or cleavage, or other skeletal rearrangements. researchgate.netresearchgate.net Functional group transformations on the triterpene core, such as oxidizing hydroxyl groups or modifying the C-28 carboxylic acid to amides, can also produce valuable analogs. tandfonline.comnih.govresearchgate.net These synthetic modifications allow for a deep exploration of the chemical space around the natural product, potentially leading to the discovery of compounds with enhanced potency or novel biological activities.

Table 1: Key Strategic Considerations in the Synthesis of this compound

| Synthetic Phase | Key Challenge | Potential Strategies |

|---|---|---|

| Aglycone Synthesis | Construction of the pentacyclic ursane (B1242777) core with correct stereochemistry. | Biomimetic polyene cyclization; Intramolecular Diels-Alder reactions; Semi-synthesis from naturally sourced Asiatic Acid. scripps.edunih.govacs.org |

| Glycosylation | Stereoselective formation of the C-28 glycosyl ester linkage. | Schmidt glycosylation with trichloroacetimidate donors; Yamaguchi or other activated esterifications; Use of protecting groups for regioselectivity. mskcc.orgnih.gov |

| Analog Development (Sugar) | Rapid generation of diverse glycosylated variants. | Modular/divergent synthesis; Stepwise oligosaccharide assembly; Chemoenzymatic synthesis using glycosyltransferases (UGTs). nih.govnih.govrsc.org |

| Analog Development (Aglycone) | Modification of the triterpene skeleton and stereochemistry. | Stereocontrolled cyclization precursors; Skeletal rearrangements (e.g., ring contraction); Functional group interconversion at various positions. researchgate.netresearchgate.netresearchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Asiatic Acid |

| Quinine |

| Glucose |

| Rhamnose |

| QS-21 |

| Yamaguchi Esterification Reagents |

| Schmidt Glycosylation Reagents |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

Chemical Derivatization for Enhanced Biological Activity

While direct chemical derivatization studies specifically targeting this compound are not extensively documented in publicly available research, the principles of medicinal chemistry and the wealth of studies on structurally related triterpenoid (B12794562) saponins (B1172615), particularly derivatives of its aglycone, asiatic acid, provide a strong foundation for proposing strategies to enhance its biological activity. ontosight.airesearchgate.netnih.govrsc.org The primary goals of such derivatization would be to improve pharmacokinetic properties, increase potency, and enhance selectivity towards specific biological targets. ontosight.ainih.gov

The core structure of this compound, a glycoside of the ursane-type triterpenoid asiatic acid, presents several reactive sites amenable to chemical modification. nih.gov These include the hydroxyl groups on the triterpene skeleton and the glucose moiety, as well as the carboxylic acid group at C-28 of the aglycone (if the glycosidic bond is cleaved). nih.gov Structure-activity relationship (SAR) studies on analogous compounds suggest that modifications at these positions can significantly impact biological effects. researchgate.netnih.govdrugdesign.org

Potential Derivatization Strategies Based on Related Compounds:

Modification of the Triterpenoid Skeleton:

Research on asiatic acid and other ursane-type triterpenes has shown that modifications to the aglycone can lead to derivatives with enhanced anticancer and anti-inflammatory activities. researchgate.netrsc.orgnih.gov For instance, the introduction of different functional groups at the C-2, C-3, and C-23 hydroxyl positions, or modifications at the C-11 position, have yielded compounds with improved potency. researchgate.netnih.gov Biomimetic oxidation, a technique that mimics the action of cytochrome P450 enzymes, can be employed to introduce additional hydroxyl groups at various positions on the triterpene core, potentially leading to novel bioactivities. nih.gov

Derivatization of the Carboxylic Acid Group:

The carboxylic acid at C-28 is a key site for derivatization. nih.gov Esterification or amidation at this position can alter the compound's lipophilicity and ability to interact with biological membranes and protein targets. Studies on asiatic acid have demonstrated that creating a series of ester or amide derivatives can significantly enhance its antiproliferative activity against various cancer cell lines. researchgate.netrsc.org It is plausible that similar modifications to the aglycone of this compound, followed by re-glycosylation, could yield analogs with improved therapeutic potential.

Modification of the Glycosidic Moiety:

The sugar portion of saponins plays a crucial role in their biological activity and pharmacokinetic profile. e-nps.or.kre-nps.or.kr Chemical modification of the glucose unit of this compound could involve:

Acylation: Introducing acetyl or other acyl groups to the hydroxyls of the glucose can increase lipophilicity, potentially enhancing cell membrane permeability.

Alkylation: The addition of alkyl chains could similarly modulate the hydrophobic-hydrophilic balance of the molecule.

Introduction of Different Sugar Moieties: Replacing the glucose with other monosaccharides or oligosaccharides could alter the compound's interaction with specific receptors or transporters, thereby influencing its biological activity.

Hypothetical Derivatives and Expected Biological Enhancements:

Based on the derivatization of analogous compounds, a series of hypothetical this compound derivatives can be proposed. The following table outlines potential modifications and the anticipated enhancements in biological activity, drawing parallels from studies on related triterpenoid glycosides.

| Derivative Name (Hypothetical) | Modification | Rationale / Expected Enhancement of Biological Activity | Reference for Strategy |

| This compound-diacetate | Acetylation of two hydroxyl groups on the glucose moiety. | Increased lipophilicity may enhance cell permeability, potentially leading to improved antiviral or anticancer activity by increasing intracellular concentration. | e-nps.or.kr |

| 2-Amino-quadranoside IV | Replacement of the C-2 hydroxyl group with an amino group. | Introduction of a basic nitrogen atom could alter the pKa and electrostatic interactions with target proteins, potentially enhancing anti-inflammatory or enzyme inhibitory activity. | researchgate.netnih.gov |

| This compound C-28 methyl ester | Esterification of the C-28 carboxylic acid (aglycone modification). | Increased lipophilicity and altered steric hindrance at the C-28 position have been shown in related compounds to improve antiproliferative activity against cancer cells. | rsc.org |

| This compound C-28 amide series | Formation of various amides at the C-28 position (aglycone modification). | Amide derivatives of asiatic acid have shown potent anticancer activity. This modification could enhance the interaction with biological targets through hydrogen bonding. | researchgate.net |

It is important to underscore that the synthesis and biological evaluation of these proposed derivatives are necessary to validate these hypotheses. Future research focusing on the targeted chemical modification of this compound, guided by computational modeling and structure-activity relationship studies, holds significant promise for the development of new therapeutic agents. ontosight.ai

Based on a comprehensive search for scientific literature, there is insufficient data available to generate an article on the chemical compound “this compound” that strictly adheres to the detailed outline provided.

The specific mechanistic investigations requested—including the inhibition of Nitric Oxide (NO) production in RAW 264.7 cells, suppression of Tumor Necrosis Factor-alpha (TNF-α) secretion, modulation of specific inflammatory signaling pathways, hepatoprotective effects against D-galactosamine/TNF-α induced cell death, and its enzyme inhibitory potential—could not be substantiated with research findings directly pertaining to this compound.

Therefore, to maintain scientific accuracy and adhere to the strict content constraints of the request, the article cannot be generated at this time.

Mechanistic Investigations of Biological Activities in Preclinical Models

Enzyme Inhibitory Potential

Alpha-Glucosidase Inhibition in In vitro Assays

Alpha-glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and subsequently reducing postprandial blood glucose levels. One of the therapeutic strategies for managing diabetes focuses on inhibiting digestive enzymes like α-amylase and α-glucosidase to suppress glucose production from carbohydrates nih.gov. While synthetic inhibitors such as acarbose are effective, they are often associated with adverse gastrointestinal effects nih.gove-century.us. This has led to a growing interest in identifying potent and safer α-glucosidase inhibitors from natural sources.

Research has shown that various plant-derived compounds exhibit significant α-glucosidase inhibitory activity. For instance, a study on four Vietnamese medicinal plants identified the crude methanol (B129727) extract of Combretum quadrangulare as a potent inhibitor of α-glucosidase researchgate.net. Further investigation of this plant led to the identification of cycloartane-type triterpenoids as strong inhibitors of the enzyme researchgate.net. Similarly, compounds isolated from the mangrove Lumnitzera littorea, such as corosolic acid and oleanolic acid, have demonstrated potent α-glucosidase inhibitory activity in vitro researchgate.net.

The inhibitory mechanism of these natural compounds can vary. For example, an ethyl acetate fraction from Qingzhuan dark tea was found to inhibit α-glucosidase in a competitive manner nih.gov.

Table 1: In vitro Alpha-Glucosidase Inhibitory Activity of Selected Natural Compounds

| Compound/Extract | Source | IC50 Value | Inhibition Type |

| QEF8 fraction | Qingzhuan dark tea | Ki = 77.10 µg/mL | Competitive |

| Corosolic acid | Lumnitzera littorea | 17.86 ± 0.42 µg/mL | Not specified |

| Oleanolic acid | Lumnitzera littorea | 18.82 ± 0.59 µg/mL | Not specified |

| Pluchea lanceolata extract | Pluchea lanceolata | 11.94 µg/ml | Not specified |

| Acarbose (Positive Control) | Synthetic | ~29.33 µg/ml | Not specified |

This table is for illustrative purposes and includes data for related compounds and extracts to provide context for the potential activity of quadranoside IV.

While direct studies on this compound's α-glucosidase inhibitory activity are not extensively detailed in the provided search results, its structural similarity to other bioactive triterpenoids suggests it may also possess such properties. Further in vitro assays are necessary to determine the specific IC50 value and the precise mechanism of inhibition for this compound.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition (related compounds)

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus epa.govnih.govnih.gov. DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner mdpi.com. By inhibiting DPP-IV, these drugs increase the levels of active incretins, thereby enhancing insulin secretion and improving glycemic control mdpi.com.

The therapeutic potential of DPP-IV inhibitors has prompted research into naturally occurring compounds that can modulate this enzyme's activity. Flavonoids, a class of polyphenolic compounds found in many plants, have been investigated for their DPP-IV inhibitory effects frontiersin.org. A study evaluating a panel of 70 structurally diverse flavonoids found that several compounds, including myricetin, hyperoside, narcissoside, cyanidin 3-O-glucoside, and isoliquiritigenin, exhibited significant inhibitory activity against DPP-IV in a concentration-dependent manner frontiersin.org.

The structure-activity relationship analysis from this study revealed that the presence of hydroxyl groups at specific positions on the flavonoid backbone was beneficial for inhibitory efficacy, while methylation of these hydroxyl groups tended to decrease activity frontiersin.org. The inhibition kinetics varied among the tested flavonoids, with myricetin acting as a non-competitive inhibitor and others, like hyperoside, exhibiting a mixed-type inhibition frontiersin.org.

Table 2: DPP-IV Inhibitory Activity of Selected Flavonoids (Related Compounds)

| Compound | Inhibition Type | Interaction Forces |

| Myricetin | Non-competitive | Hydrogen bonds, van der Waals |

| Hyperoside | Mixed-type | Electrostatic forces |

| Narcissoside | Mixed-type | Electrostatic forces |

| Cyanidin 3-O-glucoside | Mixed-type | Electrostatic forces |

| Isoliquiritigenin | Mixed-type | Electrostatic forces |

This table presents data on flavonoid compounds to illustrate the potential for natural products to inhibit DPP-IV. Direct studies on this compound are needed.

Although this compound is a triterpenoid (B12794562) saponin (B1150181) and not a flavonoid, the principle of identifying enzyme inhibitors from natural sources is relevant. The investigation into flavonoids provides a framework for how the inhibitory potential of other classes of natural compounds, including triterpenoids like this compound, could be explored. Further research is required to determine if this compound or its derivatives can inhibit DPP-IV and to elucidate the mechanism of such an interaction.

Other Enzyme Target Interactions

Beyond α-glucosidase and DPP-IV, triterpenoids and other phytochemicals have been shown to interact with a variety of other enzyme targets, suggesting a broad spectrum of potential biological activities. The ability of these compounds to modulate enzyme function is often linked to their structural characteristics.

Flavonoids, for example, can influence the activity of phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) nih.gov. These interactions can be either inhibitory or inductive and may occur through various mechanisms, including competitive inhibition and regulation of gene expression via nuclear receptors nih.gov.

In the context of diabetes, other enzyme targets beyond α-glucosidase and DPP-IV are also of interest. For instance, the inhibition of beta-amyloid precursor protein cleaving enzyme (BACE1) has been implicated in glucose and lipid homeostasis e-century.us.

The diverse enzymatic interactions of natural compounds highlight the potential for this compound to modulate various biological pathways. As a triterpenoid saponin, its structure may allow it to interact with a range of enzymes involved in metabolic regulation, inflammation, and other cellular processes. However, specific studies are needed to identify and characterize these potential enzymatic targets for this compound.

Anticancer Mechanisms in Cellular Models

Effects on Cancer Cell Lines

Triterpenoids, the class of compounds to which this compound belongs, have demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. Research has shown that these compounds can inhibit the proliferation of cancer cells and induce cell death.

For example, trabectedin, a marine-derived compound, has shown high cytotoxicity at sub-nanomolar concentrations in adrenocortical carcinoma (ACC) cell lines and primary cell cultures mdpi.com. This compound was found to induce a concentration-dependent reduction in cell viability, with an efficacy reaching approximately 90% mdpi.com. Similarly, platinum (IV) derivatives with cinnamate axial ligands have demonstrated superior antiproliferative activity in both monolayer and 3D spheroid cancer cell models, with notable activity against rhabdomyosarcoma cells nih.gov.

The cytotoxic effects of natural compounds are not limited to specific cancer types. Stemodin, a diterpene, and its derivatives have shown inhibitory activity against human gastric, colon, prostate, and promyelocytic leukemia cancer cell lines scielo.br. The anticancer potential of these compounds is often evaluated through their ability to reduce cell viability and inhibit colony formation in clonogenic assays nih.gov.

While direct studies on the effects of this compound on specific cancer cell lines were not identified in the provided search results, the extensive evidence of anticancer activity within the broader triterpenoid class suggests that this compound may also possess such properties. Further research is necessary to evaluate the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines to determine its potential as an anticancer agent.

Table 3: Cytotoxic Effects of Related Compounds on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| Trabectedin | Adrenocortical Carcinoma (NCI-H295R) | IC50 of 0.15 nM, ~90% reduction in cell viability |

| Stemodin | Gastric (AGS), Colon (HCT-116) | Reduced cell viability |

| Stemodin derivatives (9 and 10) | Prostate (PC3), Astrocytoma (SNB-19), Colon (HCT-116) | Cell growth inhibition from 62.96% to 94.27% |

| Paclitaxel + 4-Aminopyridine | Breast (MCF-7, MDA-MB-231) | Decreased viability and colony formation |

This table provides examples of the anticancer effects of related compounds to illustrate the potential of natural products. Specific data for this compound is needed.

Modulation of Cellular Proliferation and Apoptosis Pathways (related to triterpenes)

Triterpenes exert their anticancer effects through the modulation of key cellular processes, including proliferation and apoptosis. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells, and its induction is a hallmark of many effective anticancer therapies.

The intrinsic, or mitochondrial, pathway of apoptosis is a common target for triterpenoids. Compounds like betulinic acid and betulin can directly affect the mitochondrial membrane, leading to increased permeability and the release of pro-apoptotic factors such as cytochrome c mdpi.com. This release triggers a cascade of caspase activation, ultimately leading to DNA fragmentation and cell death mdpi.com. The generation of reactive oxygen species (ROS) is often an initial event in this process, causing damage to the mitochondrial membrane mdpi.com.

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad) members, plays a crucial role in regulating mitochondrial membrane permeability and is a key target for many triterpenes mdpi.com. For instance, maslinic acid, a pentacyclic triterpene, has been shown to induce apoptosis in colon cancer cells by altering the Bax/Bcl-2 balance in favor of apoptosis nih.gov.

In addition to inducing apoptosis, triterpenes can also arrest the cell cycle, preventing cancer cells from dividing and proliferating. Maslinic acid has been observed to cause cell cycle arrest in the G0/G1 phase in HT29 colon cancer cells nih.gov.

The multifaceted nature of the antitumor activity of saponins (B1172615), including triterpene saponins like this compound, involves various mechanisms that ultimately lead to cell death researchgate.net. While apoptosis is a primary mechanism, other cell death pathways may also be involved researchgate.net. The structural diversity of saponins makes them promising candidates for the development of novel anticancer therapies researchgate.net.

Impact on Specific Cellular Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK, NF-κB, Wnt/β-catenin)

The anticancer effects of triterpenes are often mediated by their ability to modulate specific intracellular signaling pathways that are frequently dysregulated in cancer. These pathways control fundamental cellular processes such as proliferation, survival, and differentiation.

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer mdpi.com. Inhibition of this pathway is a key strategy in cancer therapy. Some triterpenes have been shown to interfere with PI3K/Akt signaling, leading to decreased cancer cell survival.

The MAPK/ERK pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival. Like the PI3K/Akt pathway, it is often constitutively active in cancer cells. The dual inhibition of the MAPK/ERK and PI3K/Akt pathways has been shown to be more effective in inducing apoptosis in some cancer models nih.gov.

NF-κB is a transcription factor that plays a central role in inflammation and cell survival. Its aberrant activation is common in many cancers, contributing to tumor growth and resistance to therapy. The PI3K/Akt and Wnt/β-catenin pathways can cross-regulate NF-κB signaling nih.gov.

The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis. Its dysregulation is a key driver in several cancers, particularly colorectal cancer. Trabectedin has been shown to reduce the nuclear localization of β-catenin, although the direct link to its cytotoxic effect is still under investigation mdpi.com.

The ability of terpenoids to target multiple signaling pathways contributes to their significant anticancer properties, including antiproliferative, pro-apoptotic, anti-invasive, and antimetastatic effects mdpi.com. By modulating these interconnected pathways, triterpenes can effectively disrupt the complex signaling networks that drive cancer progression. The specific impact of this compound on these signaling pathways remains to be elucidated through further molecular studies.

Antimicrobial Properties

Antibacterial Activity (General for related compounds)

Cycloartane triterpenoids have been the subject of various studies to determine their efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can exhibit moderate to weak antibacterial properties.

For instance, three new cycloartane-type triterpenes isolated from Acalypha communis—16α-hydroxymollic acid, 15α-hydroxymollic acid, and 7β,16β-dihydroxy-1,23-dideoxyjessic acid—showed moderate antimicrobial activity against vancomycin-resistant enterococci with Minimum Inhibitory Concentration (MIC) values of 8, 32, and 8 µg/mL, respectively. nih.gov One of these compounds, 16α-hydroxymollic acid, was also found to be active against methicillin-resistant staphylococci. nih.gov However, these compounds demonstrated poor activity against Gram-negative bacteria. nih.gov In an in vivo model, 7β,16β-dihydroxy-1,23-dideoxyjessic acid did not offer protection to mice infected with Staphylococcus aureus. nih.gov

Similarly, aphagrandinoids A-D, cycloartane triterpenoids from Aphanamixis grandifolia, were evaluated for their antibacterial activities. nih.gov Aphagrandinoid A and another known compound from the study showed weak antibacterial activities with MIC values between 1.57-3.13 µg/mL against Staphylococcus aureus and two strains of methicillin-resistant S. aureus (MRSA). nih.gov

Further research on diterpenes and diterpene glycosides from the soft coral Lemnalia bournei demonstrated antibacterial activities against Staphylococcus aureus and Bacillus subtilis, with MICs ranging from 4 to 64 µg/mL. mdpi.com

The following table summarizes the antibacterial activity of several cycloartane triterpenoids and related glycosides against various bacterial strains.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

| 16α-hydroxymollic acid | Vancomycin-resistant enterococci | 8 |

| 15α-hydroxymollic acid | Vancomycin-resistant enterococci | 32 |

| 7β,16β-dihydroxy-1,23-dideoxyjessic acid | Vancomycin-resistant enterococci | 8 |

| Aphagrandinoid A | Staphylococcus aureus, MRSA 92(#), MRSA 98(#) | 1.57-3.13 |

| Biofloranates E–I, Lemnaboursides H–I | Staphylococcus aureus, Bacillus subtilis | 4-64 |

Antifungal Activity (General for related compounds)

The antifungal potential of cycloartane triterpenoids and related compounds has also been investigated. While direct studies on this compound are limited in the provided context, the broader class of compounds shows promise. For example, the investigation of natural products for antifungal properties is an active area of research, with various plant-derived compounds demonstrating efficacy against fungal pathogens. mdpi.com

One study on diterpenoid metabolites from Acrocarpospora punica 04107M revealed that several isolated compounds possessed mild to moderate antifungal activity against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. mdpi.com Specifically, Acrocarposporins A and B showed inhibition zones of 27 mm and 22 mm against Aspergillus niger, and 27 mm and 17 mm against Candida albicans, respectively. mdpi.com

Another study highlighted that the combination of 6,7,4′-O-triacetylscutellarein (TA) with fluconazole (FLC) exhibited synergistic antifungal activity against drug-resistant C. albicans both in vitro and in vivo. nih.gov This combination significantly increased the survival rate of mice infected with drug-resistant C. albicans to 85%. nih.gov

The table below presents the antifungal activity of some related compounds.

| Compound Name | Fungal Strain | Activity |

| Acrocarposporin A | Aspergillus niger | Inhibition zone of 27 mm |

| Acrocarposporin A | Candida albicans | Inhibition zone of 27 mm |

| Acrocarposporin B | Aspergillus niger | Inhibition zone of 22 mm |

| Acrocarposporin B | Candida albicans | Inhibition zone of 17 mm |

| 6,7,4′-O-triacetylscutellarein + Fluconazole | Drug-resistant C. albicans | Synergistic antifungal activity, 85% survival rate in mice |

Structure Activity Relationship Sar Studies of Quadranoside Iv and Its Analogues

Experimental Approaches for SAR Elucidation

The foundation of any SAR study lies in the synthesis of a library of structurally related compounds and the subsequent evaluation of their biological activities. This iterative process allows researchers to identify the key molecular features responsible for a desired biological effect.

Synthesis of Structurally Modified Derivatives

While specific synthetic derivatives of quadranoside IV are not extensively documented in publicly available literature, the synthetic strategies for modifying related triterpenoid (B12794562) glycosides provide a roadmap for creating a diverse library of this compound analogues. The structural backbone of this compound, featuring a pentacyclic triterpene (asiatic acid) and a glucose moiety, offers several sites for chemical modification.

Key synthetic modifications could include:

Modification of the Aglycone (Asiatic Acid Moiety): The hydroxyl groups at positions C-2, C-3, and C-23, as well as the carboxylic acid at C-28 of the asiatic acid core, are prime targets for chemical derivatization. nih.govacs.org Strategies such as esterification, etherification, oxidation, and amidation can be employed to explore the impact of altering polarity, steric bulk, and hydrogen bonding capacity on biological activity. For instance, studies on other ursane-type triterpenoids have shown that modifications at these positions can significantly influence their pharmacological properties. researchgate.netmdpi.comekb.eg

Modification of the Glycosidic Linkage: The ester linkage between the C-28 carboxylic acid and the glucose molecule is another critical point for modification. Altering this linkage, for example, by creating an amide bond or changing the stereochemistry, could impact the compound's stability and interaction with biological targets.

Modification of the Sugar Moiety: The glucose unit can be replaced with other monosaccharides or oligosaccharides to investigate the role of the carbohydrate portion in biological activity. Additionally, the hydroxyl groups on the glucose can be acetylated, methylated, or otherwise modified to alter the compound's pharmacokinetic and pharmacodynamic profile. The synthesis of saponin (B1150181) analogues with varied sugar chains has been a successful strategy in modulating the bioactivity of other natural products. acs.org

The synthesis of these derivatives would require multi-step reaction sequences, often involving protection and deprotection of functional groups to achieve regioselectivity. Characterization of the newly synthesized compounds would be performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Systematic Biological Activity Screening of Analogues

Once a library of this compound analogues is synthesized, they must be subjected to a battery of biological assays to determine their activity. The choice of assays depends on the therapeutic area of interest. Given the reported activities of related triterpenoids, potential screening targets for this compound analogues could include:

Anti-inflammatory Assays: Evaluating the inhibition of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages). mdpi.comekb.egbrieflands.com

Cytotoxicity Assays: Screening against a panel of cancer cell lines to identify potential anticancer activity. The half-maximal inhibitory concentration (IC50) values would be determined to quantify the potency of each analogue. researchgate.netfrontiersin.org

Enzyme Inhibition Assays: Targeting specific enzymes implicated in disease pathways. For example, given the structural similarities to other bioactive natural products, assays for enzymes like α-glucosidase, cyclooxygenases (COX-1/COX-2), or various proteases could be relevant. nih.govekb.eg

The data generated from these screenings, correlating specific structural modifications with changes in biological activity, would form the basis of the SAR for this compound.

Computational Approaches in SAR Analysis

In conjunction with experimental methods, computational tools play an increasingly vital role in modern drug discovery by accelerating the SAR elucidation process, reducing costs, and providing deeper insights into molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.

A typical QSAR workflow for this compound and its analogues would involve:

Data Set Preparation: A dataset of this compound analogues with their corresponding biological activity data (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., steric, electronic, hydrophobic, and topological properties), would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR studies on this compound are not yet published, QSAR analyses of other triterpenoid series have successfully identified key structural features influencing their activity. researchgate.net

Table 1: Hypothetical QSAR Data for this compound Analogues (This table is for illustrative purposes only, as specific experimental data is not available)

| Compound | Modification | Log(1/IC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

|---|---|---|---|---|

| This compound | None | 5.2 | 3.5 | 150.2 |

| Analogue 1 | C-23 -OH to -OCH3 | 5.5 | 3.8 | 155.6 |

| Analogue 2 | C-28 -COOH to -COOCH3 | 4.8 | 3.9 | 154.8 |

| Analogue 3 | Glucose to Rhamnose | 5.1 | 3.2 | 148.1 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. sci-hub.senih.govopenaccessjournals.com This method can provide valuable insights into the binding mode of this compound and its analogues at a molecular level, helping to explain the observed SAR.

The process involves:

Preparation of Receptor and Ligand Structures: The three-dimensional (3D) structure of the target protein is obtained from a public database (e.g., the Protein Data Bank) or generated through homology modeling. The 3D structures of this compound and its analogues are also generated and optimized.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: A scoring function is used to rank the different poses based on their predicted binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

Molecular docking could be instrumental in identifying potential protein targets for this compound and in rationalizing the activity differences among its analogues. For example, docking studies could reveal why a particular modification enhances or diminishes binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound Analogues (This table is for illustrative purposes only, as specific experimental data is not available)

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Protein X | -8.5 | Asp120, Tyr250, Leu300 |

| Analogue 1 | Protein X | -9.2 | Asp120, Phe252, Leu300 |

| Analogue 2 | Protein X | -7.8 | Tyr250, Leu300 |

| Analogue 3 | Protein X | -8.3 | Asp120, Tyr250 |

Conformational Analysis and Pharmacophore Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound and its analogues is crucial, as the 3D shape of a molecule dictates its ability to bind to a biological target.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. nih.govmedsci.orgd-nb.infofrontiersin.org

A pharmacophore model for this compound analogues could be developed using either a ligand-based or a structure-based approach:

Ligand-based: This approach involves superimposing a set of active analogues to identify the common chemical features that are likely responsible for their activity.

Structure-based: If the 3D structure of the biological target is known, a pharmacophore model can be derived from the key interactions observed between the ligand and the protein in the binding site.

Once developed, the pharmacophore model can be used as a 3D query to screen virtual compound libraries to identify new potential lead compounds with diverse chemical scaffolds but the same essential features as this compound.

Identification of Key Structural Features for Specific Biological Activities

The anti-inflammatory activity of this compound and its analogues has been a primary focus of SAR investigations. These studies have highlighted the importance of the triterpenoid skeleton and the nature and position of its substituents. This compound is chemically defined as 2α,3β,23-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranoside. nih.govmdpi.com Its aglycone, the non-sugar part, is asiatic acid. mdpi.commdpi.com

Research on the anti-inflammatory effects of this compound often involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. One study evaluated a series of triterpenoid glucosides isolated from Heritiera littoralis for their anti-inflammatory activity. mdpi.com The results, as detailed in Table 1, provide insight into the structural requirements for this effect.

| Compound | Structure | Inhibition of NO Production (IC50 in µM) |

|---|---|---|

| This compound | 2α,3β,23-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranoside | 29.98 |

| Heritiera A | Not fully specified in provided context | 32.11 |

| Heritiera B | 3β,21α,28β-trihydroxy-oleana-12(13)-en-23-acid-O-β-D-glucopyranosyl ester | 10.33 |

| Juglansin A | Not fully specified in provided context | 39.32 |

| 2α,3α,23-trihydroxy-12, 20(30)-dien-28-ursolic acid 28-O-β-D-glucopyranoside | 2α,3α,23-trihydroxy-12, 20(30)-dien-28-ursolic acid 28-O-β-D-glucopyranoside | No significant effect |

| Arjunglucoside II | Not fully specified in provided context | No significant effect |

| 1-oxo-3β,23-dihydroxy olean-12-en-28-oic acid 28-O-β-D-glucopyranoside | 1-oxo-3β,23-dihydroxy olean-12-en-28-oic acid 28-O-β-D-glucopyranoside | No significant effect |

| 3β,28-dihydroxy-oleana-11, 13(18) diene | 3β,28-dihydroxy-oleana-11, 13(18) diene | No significant effect |

Table 1: Anti-inflammatory activity of this compound and its analogues. mdpi.com

Influence of Glycosylation Patterns on Biological Potency

Glycosylation, the attachment of sugar moieties to the aglycone, is a key determinant of the biological activity of triterpenoid saponins (B1172615). nih.govnih.gov The number, type, and linkage of these sugar units can significantly influence the compound's solubility, bioavailability, and pharmacological effect. nih.gov

A pivotal aspect of the SAR of this compound is the role of its single glucose unit attached at the C-28 carboxyl group. The presence of this sugar moiety is thought to be crucial for its activity. mdpi.com A study on compounds isolated from Centella asiatica provides a direct comparison of the anti-inflammatory activity of this compound with its aglycone, asiatic acid, and other related glycosides (Table 2). cabidigitallibrary.org

| Compound | Structure | Inhibition of NO Production (%) at 100 µM |

|---|---|---|

| Asiaticoside (B1665284) G | 2α,3β,23,30-tetrahydroxyurs-12-en-28-oic acid 28-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl] ester | 77.3 |

| Asiaticoside | Not fully specified in provided context | - |

| Asiaticoside F | Not fully specified in provided context | - |

| Asiatic acid | 2α,3β,23-trihydroxyurs-12-en-28-oic acid (aglycone of this compound) | - |

| This compound | 2α,3β,23-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranoside | - |

| 2α,3β,6β-trihydroxyolean-12-en-28-oic acid 28-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl] ester | 2α,3β,6β-trihydroxyolean-12-en-28-oic acid 28-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl] ester | - |

Table 2: Anti-inflammatory activity of this compound, its aglycone, and related glycosides. cabidigitallibrary.org (Note: Specific inhibition values for some compounds were not provided in the abstract).

Although the specific inhibition value for this compound was not detailed in the abstract, the potent activity of asiaticoside G, which possesses a more complex trisaccharide chain at C-28, suggests that the nature and length of the sugar chain can dramatically enhance anti-inflammatory potency. cabidigitallibrary.org In many cases, the glycoside form of a triterpenoid is more active than its aglycone. nih.govresearchgate.net This is often attributed to the sugar moieties improving the pharmacokinetic properties of the molecule or facilitating its interaction with cellular targets. nih.gov For some saponins, it has been demonstrated that neither the oligosaccharide chain nor the aglycone alone is capable of generating the observed biological activity, indicating that the integrated structure is essential. mdpi.com The ester linkage of the sugar to the C-28 carboxyl group in this compound is a common feature among bioactive triterpenoid saponins and is considered a key factor for their biological effects.

Analytical Methodologies for Detection and Quantification in Preclinical Studies

Method Development for Biological Matrices

The development of robust bioanalytical methods is a prerequisite for the quantitative analysis of quadranoside IV in various biological matrices, including plasma, urine, and tissues. who.intlabmanager.com The inherent complexity of these matrices, which contain numerous endogenous substances, presents a significant challenge by potentially causing matrix effects that can interfere with the accurate measurement of the analyte. resolvemass.canih.gov Therefore, method development focuses on creating procedures that are not only sensitive and specific but also reproducible and reliable for their intended purpose. nih.govraps.org

Sample Preparation Techniques

Effective sample preparation is a critical step to isolate this compound from interfering components within biological matrices. mdpi.com This process is essential for minimizing matrix effects and ensuring the accuracy and precision of subsequent analyses. nih.gov Common techniques employed for this purpose include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It is a classic method for isolating analytes from complex sample matrices.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted for analysis. This method offers high recovery and can effectively concentrate the analyte.